molecular formula C8H16N2O B3030526 1-(3-Aminomethyl-piperidin-1-yl)-ethanone CAS No. 915922-81-5

1-(3-Aminomethyl-piperidin-1-yl)-ethanone

Cat. No. B3030526
CAS RN: 915922-81-5
M. Wt: 156.23
InChI Key: UWOMLUIOZZSCPN-UHFFFAOYSA-N
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Description

1-(3-Aminomethyl-piperidin-1-yl)-ethanone, commonly known as MDPK or Methylenedioxy Pyrovalerone, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound with a chemical formula of C13H17NO2 and a molecular weight of 219.28 g/mol. MDPK is a potent stimulant that has been reported to cause euphoria, increased alertness, and enhanced physical performance.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a variant of 1-(3-Aminomethyl-piperidin-1-yl)-ethanone, was synthesized using click chemistry. It was characterized for its structure and thermal stability, highlighting its potential in pharmacokinetics and biological applications (Govindhan et al., 2017).

Antibacterial Applications

  • Microwave-assisted synthesis of derivatives of 1-(4-(piperidin-1-yl) phenyl)ethanone led to the discovery of compounds with significant antibacterial activity. These findings showcase the potential of this compound derivatives in antimicrobial treatments (Merugu et al., 2010).

Antimicrobial Activity

  • Novel derivatives of 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone were synthesized and showed good antimicrobial activity. These compounds could be potential leads for new antimicrobial agents (Elavarasan et al., 2014).

Hydrogen-Bonding Analysis

  • The study of hydrogen-bonding patterns in enaminones like 1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone provides insights into their molecular interactions. This is crucial for understanding the behavior of such compounds in various chemical and biological contexts (Balderson et al., 2007).

Antileukemic Activity

  • The synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives revealed compounds with promising antileukemic activity. These findings open up new avenues for cancer therapy research (Vinaya et al., 2012).

Wound-Healing Potential

  • Research on 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives showed significant wound-healing potential. This highlights the therapeutic possibilities of such compounds in treating wounds (Vinaya et al., 2009).

Neurodegenerative Disease Treatment

  • Indole derivatives, including 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, were found to have neuroprotective properties, indicating potential use in treating neurodegenerative diseases (Buemi et al., 2013).

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOMLUIOZZSCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660742
Record name 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915922-81-5
Record name 1-[3-(Aminomethyl)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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